molecular formula C18H18N2O3S2 B2528408 4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 899968-02-6

4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Cat. No.: B2528408
CAS No.: 899968-02-6
M. Wt: 374.47
InChI Key: QGMUXTAYGKHKEX-UHFFFAOYSA-N
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Description

4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide typically involves the condensation of 2-methylbenzothiazole derivatives with isopropylsulfonyl chloride and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets. For instance, as a MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine. This results in increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide stands out due to its specific substitution pattern, which imparts unique biological and chemical properties. Its isopropylsulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-11(2)25(22,23)15-7-4-13(5-8-15)18(21)20-14-6-9-16-17(10-14)24-12(3)19-16/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMUXTAYGKHKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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